![molecular formula C10H20ClNO2 B1374505 3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride CAS No. 1219971-99-9](/img/structure/B1374505.png)
3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes an allyloxyethoxy group and a methyl group .Chemical Reactions Analysis
Pyrrolidine derivatives have been found to exhibit various biological activities. For instance, some pyrrolidine derivatives have been found to inhibit COX-2 with IC 50 values in the range of 1–8 µM .Physical And Chemical Properties Analysis
The molecular weight of “3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride” is 221.72 g/mol. Further physical and chemical properties are not specified in the available sources.Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
The pyrrolidine ring, a core structure in “3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride”, is a versatile scaffold in drug discovery. It’s widely used by medicinal chemists to create compounds for treating human diseases due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage .
Applications in Drug Discovery::- Stereochemistry: The stereogenicity of the pyrrolidine carbons can lead to different biological profiles of drug candidates, influencing their interaction with enantioselective proteins .
Biological Activity Enhancement
Pyrrolidine derivatives exhibit a range of biological activities. The introduction of the pyrrolidine ring into bioactive molecules can significantly modify their physicochemical properties, leading to improved ADME/Tox results for drug candidates .
Biological Activities::- Anti-inflammatory: These compounds may reduce inflammation, making them potential candidates for anti-inflammatory drugs .
Pharmacological Research
Pyrrolidine alkaloids, including derivatives like “3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride”, have shown promise in various pharmacological applications due to their significant biological activities .
Pharmacological Applications::Organ Protective Agents
Some pyrrolidine derivatives have demonstrated organ-protective effects, which could be crucial in developing treatments for organ-related diseases .
Organ Protection::- Neuropharmacological: There is potential for neuroprotective drugs based on pyrrolidine derivatives .
Synthesis of Novel Compounds
The pyrrolidine ring serves as a foundation for synthesizing novel compounds with diverse biological activities. Its presence in a compound like “3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride” can lead to the creation of new molecules with unique properties .
Synthetic Applications::- Functionalization: Preformed pyrrolidine rings can be further functionalized to enhance or modify their biological activity .
Stereoselective Synthesis
The stereogenicity of the pyrrolidine ring is a significant feature that can be exploited in the stereoselective synthesis of drug candidates. This can lead to compounds with different biological profiles due to the spatial orientation of substituents .
Stereoselective Applications::Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-prop-2-enoxyethoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-5-12-6-7-13-9-10-3-4-11-8-10;/h2,10-11H,1,3-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFZZKXWCKDRLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





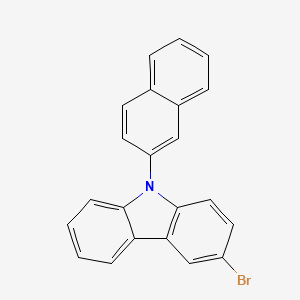
![5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1374428.png)
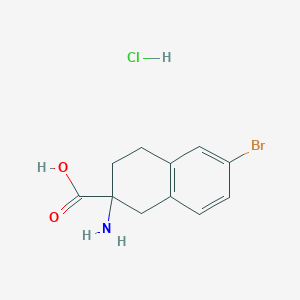


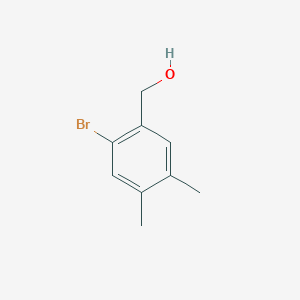

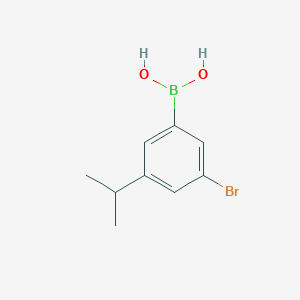
![3-Azetidinyl 5-bromo[1,1'-biphenyl]-2-yl etherhydrochloride](/img/structure/B1374441.png)
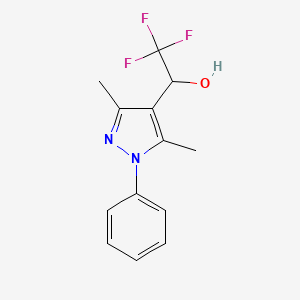
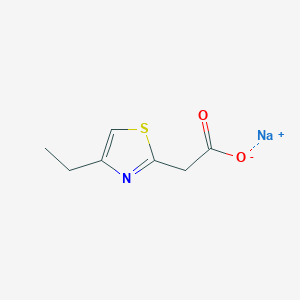
![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide hydrochloride](/img/structure/B1374445.png)